IRX4310 IRX4310 IRX4310 is an orally available, potent pan-RAR antagonist which stimulates granulopoiesis. IRX4310 has been demonstrated to be as effective as G-CSF in promoting recovery of neutrophil counts in mouse models of cyclphosphamide- and 5-fluorouracil-induced neutropenia. It also protects against S. aureus-induced lethality in cyclophosphamide-treated neutropenic mice. The effects of IRX4310 are at least additive with the effects of G-CSF in promoting recovery of neutrophil counts in neutropenic mice. IRX4310 has previously been tested as a topical agent for dermatologic diseases under an IND in three Phase II clinical trials. Io Therapeutics plans to redirect development of IRX4310 as an oral prophylactic treatment for the prevention of chemotherapy-induced neutropenia.
Brand Name: Vulcanchem
CAS No.:
VCID: VC20736082
InChI:
SMILES:
Molecular Formula: C24H32O2
Molecular Weight:

IRX4310

CAS No.:

Cat. No.: VC20736082

Molecular Formula: C24H32O2

Molecular Weight:

* For research use only. Not for human or veterinary use.

IRX4310 -

Specification

Molecular Formula C24H32O2
Appearance Solid powder

Introduction

Development History

Corporate Development Timeline

IRX4310 was originally developed through collaborative efforts between Allergan and Ligand Pharmaceuticals. Later development activities were conducted by Allergan and Io Therapeutics . The development history of this compound has seen significant corporate changes, notably when Allergan was acquired and merged into AbbVie in May 2020 .

Clinical Development Status

The development trajectory of IRX4310 has experienced multiple shifts over time. The compound progressed to Phase II clinical trials for acne treatment before being discontinued in this indication on October 6, 2011 . Development was also discontinued for several other conditions including atopic dermatitis, psoriasis, and xerostomia .

Mechanism of Action

RAR Antagonism

IRX4310 functions as a pan-retinoic acid receptor antagonist, inhibiting the activity of the RAR family of nuclear receptors . These receptors normally form heterodimers with retinoid X receptors (RXRs) and regulate gene expression upon binding of retinoic acid, the active metabolite of vitamin A. By blocking RAR activation, IRX4310 modulates downstream cellular signaling pathways that are normally regulated by retinoic acid.

Cellular Effects

Research has demonstrated that IRX4310 produces specific cellular effects related to its inhibition of RAR signaling. In hepatocytes, treatment with IRX4310 leads to changes in lipid droplet (LD) formation, particularly in the context of viral infection . These effects appear to be opposite to those observed with RAR agonists like all-trans retinoic acid (ATRA), which typically reduce lipid accumulation.

Experimental Findings

Effects on Hepatitis C Virus Infection

One of the most significant research findings regarding IRX4310 involves its impact on Hepatitis C Virus (HCV) infection. Studies have shown that inhibition of the RAR-RXR pathway with IRX4310 results in a marked enhancement of viral replication efficiency . This effect stands in contrast to the antiviral properties observed with RAR activation using compounds like ATRA, which potently suppresses HCV replication .

Comparative Effects with RAR Agonists

The effects of IRX4310 can be contrasted with those of RAR agonists:

CompoundTypeReceptor ActivityEffect on HCV ReplicationEffect on Lipid Droplets
IRX4310SyntheticPan-RAR antagonistEnhancementIncreased accumulation
ATRA (Tretinoin)NaturalPan-RAR agonistSuppressionDecreased accumulation
EC23SyntheticRAR agonistPotent suppressionDecreased accumulation

This comparative analysis demonstrates the opposing effects of RAR antagonism versus activation in viral infection models and lipid metabolism .

Therapeutic Applications

Explored Clinical Indications

IRX4310 has been investigated for multiple therapeutic applications, though most development programs have been discontinued. The compound reached Phase II clinical trials for acne before development was halted . Additional explorations for atopic dermatitis, psoriasis, and xerostomia were also discontinued at various stages of development .

Research Applications

Beyond its potential therapeutic uses, IRX4310 serves as an important research tool for investigating RAR-RXR signaling pathways. The compound has been utilized in studies examining the role of retinoid signaling in viral infections, particularly HCV . These investigations have revealed complex relationships between nuclear receptor activation, lipid metabolism, and viral life cycles.

Pharmacological Profile

Relationship to Other RAR Modulators

IRX4310 belongs to a broader class of compounds that modulate retinoic acid receptor activity. While many clinically important retinoids function as receptor agonists (activators), IRX4310's antagonist activity provides a distinct pharmacological profile. This contrasts with established RAR agonists like tretinoin (all-trans retinoic acid), which is FDA-approved for acute promyelocytic leukemia, or palovarotene, which received FDA approval for fibrodysplasia ossificans progressiva .

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